molecular formula C10H21NO B8686747 N-Cyclohexyl-1,1-dimethyl-2-hydroxyethanamine

N-Cyclohexyl-1,1-dimethyl-2-hydroxyethanamine

Cat. No.: B8686747
M. Wt: 171.28 g/mol
InChI Key: VGQLBQUKNZONDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-1,1-dimethyl-2-hydroxyethanamine is a useful research compound. Its molecular formula is C10H21NO and its molecular weight is 171.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-(cyclohexylamino)-2-methylpropan-1-ol

InChI

InChI=1S/C10H21NO/c1-10(2,8-12)11-9-6-4-3-5-7-9/h9,11-12H,3-8H2,1-2H3

InChI Key

VGQLBQUKNZONDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Cyclohexyl-1,1-dimethyl-2-hydroxyethanamine was prepared in a manner analogous to Method B4a. A solution of 2,6-dichlorophenyl isothiocyanate (1.2 g, 6.0 mmol) and N-cyclohexyl-1,1-dimethyl-2-hydroxyethanamine (1.0 g, 6.0 mmol) in CH2Cl2 (10 mL) was stirred for 20 h at room temp. The resulting mixture was concentrated under reduced pressure, then treated with a 33% HCl solution (15 mL). The resulting mixture was heated at the reflux temp. for 1 h, cooled to room temp. and neutralized with a 45% NaOH solution. The resulting slurry was filtered, and the resulting solids were washed with water (20 mL), then recrystallized (EtOH) to yield 2-(2,6-dichlorophenylimino)-3-cyclohexyl-4,4-dimethyl-1,3-thiazolidine (0.70 g, 33%/o): mp 134° C. When appropriate, the product was converted into the HCl salt by dissolving the free base (5 mmol) in Et2O (50 mL) and treating this solution with a 2N ethereal HCl solution until no more solid precipitated. The resulting slurry was filtered and the resulting solids were washed with Et2O (25 mL) followed by EtOAc (25 mL).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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